molecular formula C16H20N2O2S B2518461 N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide CAS No. 441291-48-1

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide

Cat. No.: B2518461
CAS No.: 441291-48-1
M. Wt: 304.41
InChI Key: WMEFIGIQGRVGID-WUKNDPDISA-N
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Description

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a chemical compound featuring a benzothiazole core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Related benzothiazole structures have been investigated as selective inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases such as type 2 diabetes and obesity . Similar compounds have also demonstrated anticonvulsant activity in research settings . Furthermore, benzothiazole derivatives are explored as ligands for various biological receptors, including cannabinoid receptors, indicating their utility in neuropharmacological research . The specific research applications and mechanism of action for this particular compound are an active area of investigation. Researchers value this compound for its potential in developing novel therapeutic agents and as a tool for studying biochemical pathways. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-18-14-12(20-2)9-6-10-13(14)21-16(18)17-15(19)11-7-4-3-5-8-11/h6,9-11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEFIGIQGRVGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the condensation of a benzothiazole derivative with a cyclohexanecarboxamide precursor. One common method involves the reaction of 2-aminobenzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as dichloromethane, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Nitrobenzothiazoles, halobenzothiazoles

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Molecular Properties

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) Molecular Weight Key Substituents Biological Activity Synthesis Yield Crystal Data (Space Group)
Target Compound 334.40 4-OCH₃, 3-CH₃, cyclohexanecarboxamide Undisclosed Not reported Not available
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (EP 2 697 207 B1) 334.40 6-CH₃, benzenesulfonamide 11β-HSD1 inhibitor (anti-diabetic) Not specified Monoclinic, P2₁/c
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide (ZINC12524772) 350.36 3,6-diCH₃, 2,4-diOCH₃ Undisclosed Not reported Not available
N-[(2E)-7-Chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methanesulfonylbenzamide (CAS 896300-48-4) 394.90 7-Cl, 3,4-diCH₃, SO₂CH₃ Undisclosed Not reported Not available
Key Observations:
  • Substituent Positioning: The target compound’s 4-methoxy group contrasts with the 6-methyl substituent in ’s benzenesulfonamide analogue.
  • Cyclohexanecarboxamide vs. Benzenesulfonamide : The cyclohexane group in the target compound enhances lipophilicity compared to the polar sulfonamide in ’s analogue, which may affect membrane permeability and metabolic stability .
  • Chlorine and Sulfonyl Groups : The 7-chloro and methanesulfonyl groups in ’s compound introduce electronegative and electron-withdrawing effects, which could enhance binding affinity but reduce solubility .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Crystal Packing and Interactions
Compound Name Hydrogen Bonds (D–H⋯A) π-π Interactions (Distance Å) Space Group Refinement Software
Target Compound Not reported Not reported
4-Methoxy-N-[6-methyl...benzenesulfonamide N1–H1⋯N2 (strong), C–H⋯O (weak) Cg1–Cg2: 3.954(2) P2₁/c SHELXL97
(Z)-N-[3-(2-Methoxyphenyl)...4-methylbenzamide Not specified Offset π-stacking SHELXS97/SHELXL97
Key Observations:
  • Hydrogen Bonding : ’s compound forms an R₂²(8) motif via N–H⋯N and C–H⋯O bonds, stabilizing the crystal lattice. The absence of a sulfonamide group in the target compound may limit similar interactions .
  • π-π Stacking : The 3.954 Å π-π distance in ’s analogue suggests aromatic interactions common in benzothiazoles. The target compound’s methoxy group may enhance such interactions due to electron-donating effects .

Biological Activity

N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound can be synthesized through a series of chemical reactions involving benzothiazole derivatives. The structural formula is characterized by a benzothiazole ring substituted with a methoxy group and a cyclohexanecarboxamide moiety. The synthesis typically involves condensation reactions that yield various derivatives with potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
NCI-H2260.31Procaspase-3 activation
SK-N-SH0.24Induction of apoptosis
HT290.92Cell cycle arrest
MKN-450.41Inhibition of proliferation
MDA-MB-2310.35Activation of apoptotic pathways

These findings suggest that the compound may act through procaspase-3 kinase activation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition is crucial in reducing inflammation-related pathways in various diseases .

The mechanisms underlying the biological activities of this compound include:

  • Procaspase Activation : The compound activates procaspase enzymes leading to apoptosis in cancer cells.
  • Cytokine Inhibition : It inhibits the production of inflammatory cytokines, thus reducing inflammation.
  • Cell Cycle Modulation : The compound can induce cell cycle arrest at various phases, which is critical for its anticancer effects.

Case Studies

Several studies have been conducted to evaluate the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A series of benzothiazole derivatives were tested against multiple cancer cell lines with promising results indicating significant cytotoxicity .
  • Inflammation Models : In vivo studies demonstrated that benzothiazole compounds could reduce inflammation in animal models by modulating cytokine levels .

Q & A

Basic: What are the optimal synthetic routes for N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide?

Methodological Answer:
The synthesis typically involves:

Core Formation : Condensation of o-phenylenediamine derivatives with a carboxylic acid (e.g., cyclohexanecarboxylic acid) under acidic conditions to form the benzothiazole ring .

Substitution : Introduction of the methoxy and methyl groups via alkylation or nucleophilic substitution, requiring precise pH and temperature control .

Purification : Use of recrystallization or column chromatography to isolate the final product, with yields optimized by adjusting solvent polarity (e.g., ethanol/ethyl acetate mixtures) .
Key Optimization Factors :

  • Catalysts : Lewis acids (e.g., ZnCl₂) for accelerating cyclization.
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation .

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Validation employs:

Spectroscopic Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C4, methyl at C3) .
  • IR : Detection of amide C=O stretching (~1650 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .

Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 345.2) .

X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., E-configuration of the imine bond) .

Basic: What preliminary biological activities have been reported?

Methodological Answer:
In vitro studies suggest:

Antifungal/Antiparasitic Activity : Screened against Candida albicans (MIC ~25 µg/mL) and Plasmodium falciparum (IC₅₀ ~1.2 µM) via ATP-binding disruption .

Neurological Applications : Inhibition of acetylcholinesterase (AChE) in Alzheimer’s models (IC₅₀ ~8.7 µM) .
Assay Design :

  • Target Identification : Molecular docking studies using AChE (PDB: 4EY7) to predict binding interactions .
  • Control Comparisons : Activity benchmarks against fluconazole (antifungal) and donepezil (AChE inhibitor) .

Intermediate: How does the compound react under varying chemical conditions?

Methodological Answer:
Reactivity profiles include:

Hydrolysis : Amide bond cleavage under strong acidic/basic conditions (e.g., HCl/NaOH reflux), yielding cyclohexanecarboxylic acid and benzothiazole-amine derivatives .

Oxidation : Benzothiazole sulfoxide formation with H₂O₂ in acetic acid .

Substitution : Electrophilic aromatic substitution (e.g., nitration at C5 using HNO₃/H₂SO₄) .
Reaction Monitoring : HPLC with UV detection (λ = 254 nm) to quantify degradation products .

Intermediate: What strategies ensure stability during storage?

Methodological Answer:
Stability studies recommend:

Stress Testing :

  • Thermal : 40–60°C for 14 days to assess decomposition (TGA/DSC).
  • Photolytic : UV light exposure (ICH Q1B guidelines) .

Formulation : Lyophilization with mannitol to prevent hydrolysis in aqueous buffers .

Analytical Tracking : LC-MS to detect degradants (e.g., hydrolyzed amide) .

Advanced: How do structural modifications impact bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies :

Substituent Effects :

  • Methoxy Group Removal : Reduces antifungal activity by ~70% .
  • Methyl to Ethyl : Enhances AChE inhibition (IC₅₀ improves to 5.3 µM) .

Methodology :

  • Analog Synthesis : Microwave-assisted synthesis to vary substituents (e.g., halogenation at C6) .
  • Computational Modeling : DFT calculations to predict electronic effects on binding .

Advanced: What mechanistic insights exist for its reactivity?

Methodological Answer:
Mechanistic studies involve:

Kinetic Analysis : Pseudo-first-order kinetics for hydrolysis (activation energy ~45 kJ/mol) .

Isotopic Labeling : ¹⁸O tracing to confirm water participation in amide hydrolysis .

Computational Studies : Transition-state modeling (Gaussian 09) for oxidation pathways .

Advanced: How can advanced analytical techniques resolve contradictory data?

Methodological Answer:
Contradictions (e.g., conflicting IC₅₀ values) are addressed via:

Metabolomic Profiling : LC-HRMS to identify interference from metabolites .

Crystallography : Resolving stereochemical ambiguities in active vs. inactive enantiomers .

Reproducibility Protocols : Standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .

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